Methyl 6-Methylindole-3-acetate
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Overview
Description
Methyl 6-Methylindole-3-acetate is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Methylindole-3-acetate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Methylindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Methyl 6-Methylindole-3-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 6-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Methyl indole-3-acetate: Another indole derivative with comparable properties.
Uniqueness
Methyl 6-Methylindole-3-acetate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 6-Methylindole-3-acetate (Me6MIA) is a compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in pharmacology and plant biology. This article provides a comprehensive overview of the biological activity of Me6MIA, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is an ester derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone involved in growth and development. The chemical formula for Me6MIA is C11H13NO2, and it features an indole ring structure that is characteristic of many biologically active compounds.
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Aryl Hydrocarbon Receptor (AhR) Modulation :
- Me6MIA has been identified as a ligand for the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of environmental toxins and endogenous metabolites. Studies have shown that methylindoles can act as both agonists and antagonists of AhR, influencing gene expression related to xenobiotic metabolism and cellular stress responses .
- Induction of Cytochrome P450 Enzymes :
- Impact on Gut Microbiota :
Antineoplastic Properties
Me6MIA has been studied for its potential antineoplastic (anti-cancer) properties. As an analogue of IAA, it may influence cell proliferation and differentiation pathways that are critical in cancer biology. Its ability to modulate AhR activity suggests a mechanism through which it could affect tumor growth and response to chemotherapy .
Effects on Plant Growth
As a methyl ester derivative of IAA, Me6MIA exhibits auxin-like activity in plants. It has been shown to influence root growth and development, similar to other auxins. For instance, studies involving Arabidopsis thaliana have demonstrated that Me6MIA can affect root sensitivity and growth patterns through interactions with auxin signaling pathways .
Case Studies
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Gut-Brain Axis Research :
- A study highlighted the role of microbial metabolites, including indole derivatives like Me6MIA, in stress-related gut-brain communication pathways. Elevated levels of indole-3-acetate were correlated with psychological stress and gut dysfunction, suggesting therapeutic avenues for managing stress-related disorders through modulation of gut microbiota .
- Plant Growth Regulation :
Data Tables
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 2-(6-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-10-9(6-12(14)15-2)7-13-11(10)5-8/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
QQKKAJLJPXGMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(=O)OC |
Origin of Product |
United States |
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